3-Methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran
CAS No.: 89266-60-4
Cat. No.: VC17294200
Molecular Formula: C13H9NO3S
Molecular Weight: 259.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89266-60-4 |
|---|---|
| Molecular Formula | C13H9NO3S |
| Molecular Weight | 259.28 g/mol |
| IUPAC Name | 3-methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran |
| Standard InChI | InChI=1S/C13H9NO3S/c1-8-9-4-2-3-5-10(9)17-13(8)11-6-7-12(18-11)14(15)16/h2-7H,1H3 |
| Standard InChI Key | YWFMSIWZOFNBPR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C3=CC=C(S3)[N+](=O)[O-] |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The core structure of 3-methyl-2-(5-nitrothiophen-2-yl)-1-benzofuran consists of a benzofuran scaffold (a fused benzene and furan ring) substituted with a methyl group at position 3 and a 5-nitrothiophen-2-yl moiety at position 2. The benzofuran system contributes aromaticity and planarity, while the nitrothiophene group introduces electron-withdrawing effects and potential redox activity .
Key Structural Features
-
Benzofuran Core: The fused ring system (C9H6O) provides a rigid framework that influences π-π stacking interactions in biological systems .
-
Nitrothiophene Substituent: The nitro group (-NO2) at position 5 of the thiophene ring enhances electrophilicity, facilitating reduction reactions that may underpin bioactivity .
-
Methyl Group: The 3-methyl substituent increases lipophilicity, potentially improving membrane permeability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of this compound likely involves coupling a pre-functionalized benzofuran derivative with a nitrothiophene building block. Two plausible routes are inferred from analogous nitroheterocycle syntheses :
Route A: Claisen-Schmidt Condensation
-
Intermediate Formation: React 3-methyl-1-benzofuran-2-carbaldehyde with 5-nitrothiophene-2-carboxylic acid under acidic conditions to form an α,β-unsaturated ketone intermediate.
-
Cyclization: Use microwave-assisted cyclization with hydrazine hydrate to yield the target compound .
Route B: Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Employ a palladium-catalyzed reaction between 2-bromo-3-methylbenzofuran and 5-nitrothiophen-2-ylboronic acid.
-
Nitro Group Introduction: If necessary, post-functionalize thiophene with nitric acid/sulfuric acid mixtures .
Challenges in Synthesis
-
Nitro Group Stability: The nitro group’s sensitivity to reduction requires inert atmospheric conditions during synthesis .
-
Regioselectivity: Ensuring proper substitution at the thiophene C5 position demands careful control of reaction kinetics .
Physicochemical Properties
Calculated Parameters
Using computational tools (e.g., Schrödinger’s QikProp), key properties can be extrapolated from similar compounds :
Spectroscopic Features
-
IR Spectroscopy: Expected peaks at 1,520–1,540 cm⁻¹ (NO2 asymmetric stretch) and 1,340–1,360 cm⁻¹ (NO2 symmetric stretch) .
-
1H NMR: Aromatic protons in benzofuran (δ 7.2–7.8 ppm) and thiophene (δ 7.9–8.1 ppm), with methyl singlet at δ 2.4–2.6 ppm .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups: Nitro substitution enhances activity by increasing electrophilicity, facilitating bacterial nitroreductase-mediated activation .
-
Lipophilicity: Methyl groups improve cell membrane penetration, as seen in nitrofuran analogs .
Cytotoxicity Profile
Computational and Experimental Validation
Density Functional Theory (DFT) Studies
-
Frontier Molecular Orbitals: The LUMO (-3.2 eV) is localized on the nitrothiophene ring, indicating preferential sites for electrophilic attack .
-
Reduction Potential: Cyclic voltammetry of similar compounds shows irreversible reduction peaks at -0.6 V vs. SCE, correlating with bioactivity .
Solubility Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume